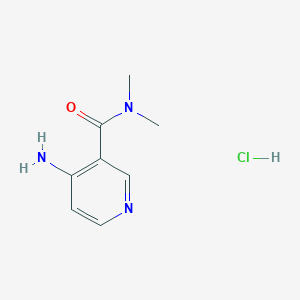amine CAS No. 15095-70-2](/img/structure/B2754059.png)
[2-(Dimethylamino)ethyl](2-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Dimethylamino)ethylamine” is a chemical compound with the CAS Number: 15095-70-2 . It is used for research purposes.
Synthesis Analysis
While specific synthesis methods for “2-(Dimethylamino)ethylamine” were not found, related compounds have been synthesized using various methods. For instance, 2-dimethylaminoethyl chloride hydrochloride was synthesized using dimethylethanolamine as a raw material . Another study synthesized two diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) via RAFT .Scientific Research Applications
Synthesis and Solution Properties
Research has focused on synthesizing and understanding the properties of polymers and copolymers derived from tertiary amine methacrylates, including 2-(dimethylamino)ethyl methacrylate (DMA). Studies by Bütün, Armes, and Billingham (2001) on group transfer polymerization of DMA and other tertiary amine methacrylates have produced near-monodisperse homopolymers and diblock copolymers, exploring their solubility and behavior in aqueous media. This research highlights the potential of these materials in creating stimuli-responsive polymers for various applications, such as drug delivery systems and smart coatings (Bütün, Armes, & Billingham, 2001).
Fluorescent Probes for Carbon Dioxide Detection
Wang et al. (2015) have developed novel fluorescent probes based on 1,2,5-triphenylpyrrole core containing tertiary amine moieties for the detection of low levels of carbon dioxide. These probes exhibit aggregation-enhanced emission features, highlighting the potential for real-time and quantitative detection of CO2 in various applications, including environmental monitoring and medical diagnostics (Wang et al., 2015).
Antibacterial Surfaces
Lee et al. (2004) have demonstrated the growth of antimicrobial polymers on surfaces using atom transfer radical polymerization (ATRP) of 2-(dimethylamino)ethyl methacrylate, followed by quaternization to produce surfaces with significant antibacterial activity. This approach offers a pathway to creating permanent, non-leaching antibacterial surfaces for healthcare applications (Lee et al., 2004).
Polyelectrolyte Block Copolymer Micelles
Research into the structure of pH-dependent polyelectrolyte block copolymer micelles, such as those formed from DMAEMA/DEAEMA copolymers, has been characterized using techniques like fluorescence spectroscopy and dynamic light scattering. These studies contribute to a deeper understanding of the behavior of block copolymer micelles in solution, which is crucial for their application in drug delivery and nanotechnology (Lee, Gast, Bütün, & Armes, 1999).
Stimulus-Responsive Materials
Investigations into the origin of thermosensitivity of poly[2-(dimethylamino)ethyl methacrylate] have shown how pH and temperature influence the conformational changes of these polymers. This research is instrumental in developing stimulus-responsive materials that can find applications in various fields, including biomedical engineering and smart materials (Liu et al., 2007).
The cited research demonstrates the diverse applications of "2-(Dimethylamino)ethylamine" and related compounds in creating advanced materials for environmental sensing, healthcare, and smart materials. The synthesis and manipulation of these compounds enable the development of novel materials with tailored properties for specific applications.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of block copolymers , suggesting that it may interact with various molecular structures depending on the specific application.
Mode of Action
It is known to be used in the synthesis of block copolymers . In this context, it is likely that the compound interacts with its targets through chemical reactions, leading to the formation of new bonds and structures.
Biochemical Pathways
It is known that the compound is used in the synthesis of block copolymers , which suggests that it may play a role in the polymerization processes.
Result of Action
It is known that the compound is used in the synthesis of block copolymers , suggesting that it may contribute to the formation of these complex structures.
Action Environment
It is known that the compound is used in the synthesis of block copolymers , which suggests that factors such as temperature, pH, and solvent composition may play a role in its action.
properties
IUPAC Name |
N',N'-dimethyl-N-(2-phenylethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-14(2)11-10-13-9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJBWYZFAIDFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2753976.png)
![1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2753978.png)


![3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2753984.png)
![1-[(3-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2753985.png)
![Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid](/img/structure/B2753986.png)
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2753987.png)
![N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2753988.png)




